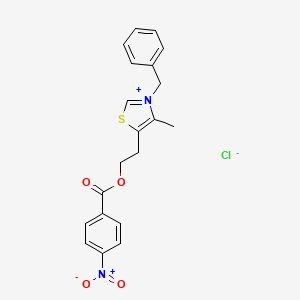

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

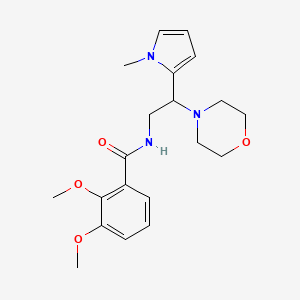

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolium salt that is commonly used as a catalyst in organic synthesis reactions. In recent years, there has been a growing interest in the potential pharmacological properties of this compound, particularly its ability to act as an inhibitor of certain enzymes.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Complex Formation

- Research on the synthesis of complex molecules and their potential applications in creating new materials or compounds has been documented. For example, the synthesis of isomaltose derivatives through complex chemical reactions involving nitrobenzoyl components has been explored, highlighting the methodological advancements in chemical synthesis (Koto, Uchida, & Zen, 1972). This area of study could relate to the synthesis processes of compounds like 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride, indicating its potential use in the development of new chemical entities or materials.

Catalytic Applications

- Trinuclear complexes involving chalcogenated N-heterocyclic carbenes have shown efficiency in catalytic applications, such as nitrile-amide interconversion and Sonogashira coupling, demonstrating the importance of such compounds in facilitating or enhancing chemical reactions (Dubey, Gupta, & Singh, 2017). This suggests that related compounds, including this compound, may have potential applications in catalysis or as components of catalytic systems.

Luminescence and Sensing Applications

- Compounds with thiophenyl-derivatized nitrobenzoato antennas have been studied for their luminescence sensitization capabilities for Eu(III) and Tb(III), which could be of interest in the development of new luminescent materials or sensors (Viswanathan & Bettencourt-Dias, 2006). The structural features of this compound may lend it similar properties, making it a candidate for research in these areas.

Potential Anticancer Applications

- The synthesis and characterization of new water-soluble thiosemicarbazone ligands and their copper(II) complexes have been explored for their anticancer properties, demonstrating the role of such compounds in medicinal chemistry (Mirzaahmadi et al., 2019). While this compound is not directly mentioned, its structural complexity suggests potential for exploration in therapeutic contexts, including as part of drug design and discovery efforts.

Wirkmechanismus

Target of Action

The primary targets of 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride are aliphatic and heterocyclic aldehydes . These aldehydes play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.

Mode of Action

This compound acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters . This means it speeds up these reactions without being consumed in the process.

Biochemical Pathways

The compound is involved in the acyloin condensation , a type of organic reaction where an aldehyde or ketone is transformed into an α-hydroxy ketone with the help of a catalyst. The downstream effects of this reaction can lead to the formation of various complex organic compounds, contributing to diverse biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the transformation of aliphatic and heterocyclic aldehydes into more complex organic compounds . This can have various downstream effects, depending on the specific biochemical pathways involved.

Eigenschaften

IUPAC Name |

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O4S.ClH/c1-15-19(27-14-21(15)13-16-5-3-2-4-6-16)11-12-26-20(23)17-7-9-18(10-8-17)22(24)25;/h2-10,14H,11-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHNRMCZRZOVEL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2918117.png)

![1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2918120.png)

![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2918127.png)

![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)

![1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2918134.png)

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)